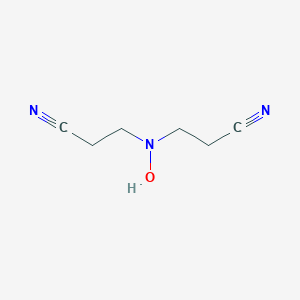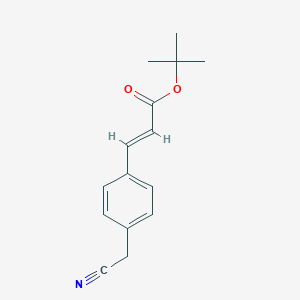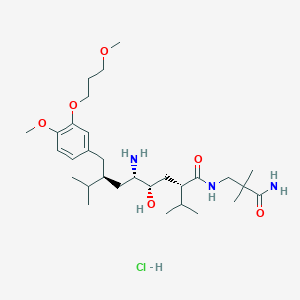
3,3'-(Hydroxyimino)bispropanenitrile
Übersicht
Beschreibung
3,3'-(Hydroxyimino)bispropanenitrile, also known as HOPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. This compound has a unique structure that allows it to interact with biological molecules and exhibit interesting properties.
Wissenschaftliche Forschungsanwendungen
3,3'-(Hydroxyimino)bispropanenitrile has been studied extensively in the field of medicinal chemistry, where it has been shown to exhibit various biological activities. For example, 3,3'-(Hydroxyimino)bispropanenitrile has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease.
Wirkmechanismus
The mechanism of action of 3,3'-(Hydroxyimino)bispropanenitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
3,3'-(Hydroxyimino)bispropanenitrile has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. In bacterial cells, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to disrupt the cell membrane, leading to cell death. In Alzheimer's disease, 3,3'-(Hydroxyimino)bispropanenitrile has been shown to inhibit the formation of beta-amyloid plaques, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3'-(Hydroxyimino)bispropanenitrile in lab experiments is its versatility. 3,3'-(Hydroxyimino)bispropanenitrile can be used in a variety of applications, including cancer research, antibacterial research, and Alzheimer's disease research. Additionally, 3,3'-(Hydroxyimino)bispropanenitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 3,3'-(Hydroxyimino)bispropanenitrile is its potential toxicity. While 3,3'-(Hydroxyimino)bispropanenitrile has been shown to be relatively safe in vitro, its toxicity in vivo is not fully understood. Therefore, caution should be taken when working with 3,3'-(Hydroxyimino)bispropanenitrile in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3,3'-(Hydroxyimino)bispropanenitrile. One potential area of research is the development of new antibiotics based on 3,3'-(Hydroxyimino)bispropanenitrile. Additionally, research on the potential use of 3,3'-(Hydroxyimino)bispropanenitrile in the treatment of Alzheimer's disease is ongoing, and further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Finally, research on the toxicity of 3,3'-(Hydroxyimino)bispropanenitrile in vivo is needed to fully evaluate its safety for use in humans.
In conclusion, 3,3'-(Hydroxyimino)bispropanenitrile is a chemical compound with a unique structure that has potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. Its synthesis method is relatively straightforward, and it has been shown to exhibit various biological activities, including the inhibition of cancer cell growth and the inhibition of beta-amyloid plaque formation. While 3,3'-(Hydroxyimino)bispropanenitrile has several advantages for use in lab experiments, caution should be taken due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential applications of 3,3'-(Hydroxyimino)bispropanenitrile.
Eigenschaften
CAS-Nummer |
108203-25-4 |
|---|---|
Produktname |
3,3'-(Hydroxyimino)bispropanenitrile |
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
3-[2-cyanoethyl(hydroxy)amino]propanenitrile |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-9(10)6-2-4-8/h10H,1-2,5-6H2 |
InChI-Schlüssel |
ZTOQSCPKMKRDJF-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)O)C#N |
Kanonische SMILES |
C(CN(CCC#N)O)C#N |
Synonyme |
HO-IDPN N-hydroxy-3,3'-iminodipropionitrile N-hydroxy-IDPN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)








![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

